molecular formula C10H21Br B13194233 3-(Bromomethyl)-2,3,5-trimethylhexane

3-(Bromomethyl)-2,3,5-trimethylhexane

Cat. No.: B13194233
M. Wt: 221.18 g/mol
InChI Key: GLPCPOVFLVEMPF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,3,5-trimethylhexane is a branched alkyl bromide with a hexane backbone substituted with methyl groups at positions 2, 3, and 5, along with a bromomethyl group at position 3. Brominated alkanes like this are critical intermediates in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. The compound’s branching and bromine substituent influence its reactivity, stability, and physical characteristics compared to non-halogenated or cyclic analogs.

Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

3-(bromomethyl)-2,3,5-trimethylhexane

InChI

InChI=1S/C10H21Br/c1-8(2)6-10(5,7-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

GLPCPOVFLVEMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CBr)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,3,5-trimethylhexane typically involves the bromination of 2,3,5-trimethylhexane. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 2,3,5-trimethylhexane, is subjected to bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the formation of 3-(Bromomethyl)-2,3,5-trimethylhexane.

Industrial Production Methods

In an industrial setting, the production of 3-(Bromomethyl)-2,3,5-trimethylhexane can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and precise control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,3,5-trimethylhexane can undergo various types of chemical reactions, including:

  • Nucleophilic Substitution: : The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

  • Elimination Reactions: : Under basic conditions, 3-(Bromomethyl)-2,3,5-trimethylhexane can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines can be used under mild to moderate temperatures.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote the elimination process.

Major Products Formed

    Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene, formed by the removal of a hydrogen atom and the bromine atom from the compound.

Scientific Research Applications

3-(Bromomethyl)-2,3,5-trimethylhexane has several applications in scientific research, including:

  • Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of various chemical compounds.

  • Medicinal Chemistry:

  • Material Science: : It can be utilized in the preparation of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,3,5-trimethylhexane in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution and elimination reactions, as described earlier. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or base used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-(Bromomethyl)-2,3,5-trimethylhexane (inferred properties) with key structural analogs:

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Structure Type Key Features
3-(Bromomethyl)-2,5-dimethylhexane C₉H₁₉Br 207.15 Not reported Not reported Linear, branched Bromomethyl group at position 3; two methyl groups
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 Not reported Not reported Cyclic Rigid cyclohexane ring with bromomethyl group
2,3,5-Trimethylhexane C₉H₂₀ 128.26 131.35 0.718 Linear, branched Non-halogenated hydrocarbon backbone

Physical and Chemical Properties

  • Molecular Weight and Density: Brominated derivatives exhibit higher molecular weights compared to their non-halogenated counterparts. For example, 3-(Bromomethyl)-2,5-dimethylhexane (MW 207.15) is significantly heavier than 2,3,5-trimethylhexane (MW 128.26) , reflecting bromine’s atomic mass.
  • Boiling Points: The non-brominated 2,3,5-trimethylhexane has a boiling point of 131.35°C , while brominated analogs likely have higher boiling points due to increased molecular weight and polarity. Cyclic analogs like (Bromomethyl)cyclohexane may exhibit distinct boiling points due to structural rigidity.
  • Reactivity : Bromomethyl groups act as electrophilic centers, facilitating nucleophilic substitution (e.g., SN2 reactions). Linear brominated compounds may offer more accessible reaction sites compared to cyclic analogs, where steric hindrance from the cyclohexane ring could slow reactivity .

Biological Activity

3-(Bromomethyl)-2,3,5-trimethylhexane is a brominated alkane that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Bromomethyl)-2,3,5-trimethylhexane is characterized by the presence of a bromomethyl group attached to a branched carbon chain. Its chemical formula is C9H19BrC_9H_{19}Br, and it is known for its reactivity due to the bromine atom, which can participate in various chemical reactions such as nucleophilic substitutions and eliminations.

Mechanisms of Biological Activity

The biological activity of 3-(Bromomethyl)-2,3,5-trimethylhexane can be attributed to its ability to interact with biological macromolecules. The bromine atom serves as an electrophilic site that can engage in nucleophilic attack by cellular components, potentially leading to various biological effects. The following mechanisms have been proposed:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or hydroxides, forming new compounds that may exhibit distinct biological activities.
  • Radical Formation : Under certain conditions, the compound may generate free radicals which can induce oxidative stress in cells, leading to apoptosis or necrosis.
  • Cell Signaling Modulation : There is potential for this compound to affect cell signaling pathways through its interactions with proteins or nucleic acids.

Cytotoxicity and Cancer Research

The cytotoxic effects of brominated compounds have been explored in cancer research. For example:

  • Tegatrabetan (BC2059) : A β-Catenin antagonist derived from similar structural motifs has demonstrated significant cytotoxicity against acute myeloid leukemia (AML) cells. It induces apoptosis and cell cycle arrest at G0/G1 phase at concentrations as low as 20 nM .

This suggests that 3-(Bromomethyl)-2,3,5-trimethylhexane may also possess similar anticancer properties worth investigating further.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study investigating the antioxidant potential of essential oils containing similar alkane structures found significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This highlights the potential for 3-(Bromomethyl)-2,3,5-trimethylhexane to contribute to formulations aimed at combating resistant bacterial strains.
  • Synthetic Applications : The compound is utilized in synthetic chemistry as an intermediate for producing more complex organic molecules. Its reactivity allows for the creation of derivatives that may exhibit enhanced biological activity .

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